
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. This compound works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone.
Wirkmechanismus
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone. By inhibiting this enzyme, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate reduces the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells.
Biochemical and Physiological Effects:
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been shown to reduce the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been shown to have anti-tumor effects and can induce apoptosis, or programmed cell death, in prostate cancer cells. However, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate can also have side effects such as fatigue, nausea, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it is a highly specific inhibitor of CYP17A1 and does not affect other enzymes involved in androgen synthesis. This makes it a useful tool for studying the role of androgens in various diseases. However, one limitation of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it can be difficult to obtain and is relatively expensive compared to other inhibitors of CYP17A1.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. One area of research is the development of new and more effective inhibitors of CYP17A1. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in combination with other drugs to improve its efficacy and reduce its side effects. Finally, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in other androgen-dependent diseases such as breast cancer and endometriosis to determine its potential therapeutic value in these conditions.
Synthesemethoden
The synthesis of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate involves several steps starting with the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form 4-methylpyridine-2-carbonyl chloride. The resulting compound is then reacted with tert-butyl N-(2-propylphenyl)carbamate to form tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. The final product is obtained by purifying the compound through recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been studied for its potential use in the treatment of other androgen-dependent diseases such as breast cancer and endometriosis.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-6-9-16-10-7-8-11-17(16)22(19(23)24-20(3,4)5)18-14-15(2)12-13-21-18/h7-8,10-14H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKQLGTOIQWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53414826 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

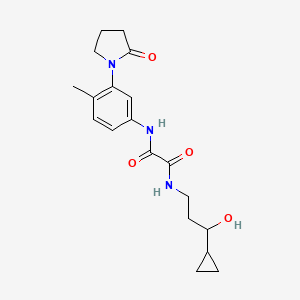
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
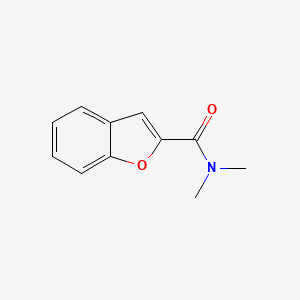
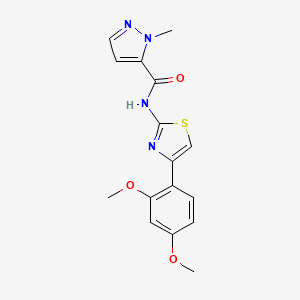
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
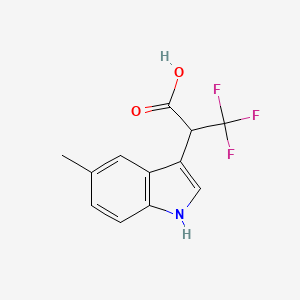

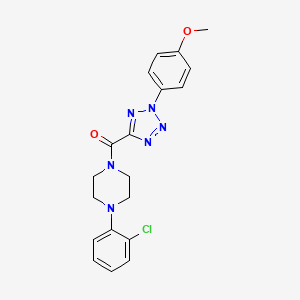
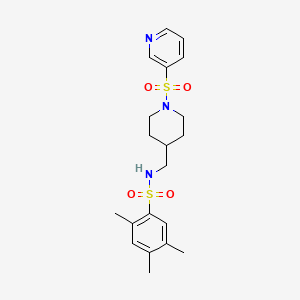

![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)
![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)